![molecular formula C12H7ClIN3O2S B2723321 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-67-4](/img/structure/B2723321.png)

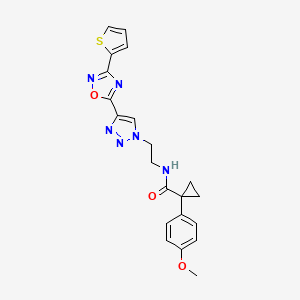

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H7ClIN3O2S and its molecular weight is 419.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Agents and Dihydrofolate Reductase Inhibitors

Research has demonstrated the synthesis of pyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase, aiming at antitumor applications. These compounds, including variations of the 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine structure, have been synthesized to investigate their efficacy as dihydrofolate reductase inhibitors, which play a critical role in cancer treatment due to their involvement in DNA synthesis and cell replication. The modifications with various substituents aim to enhance the inhibitory activity and selectivity towards dihydrofolate reductase, showcasing the compound's relevance in developing new anticancer therapies (Gangjee, Jain, & Queener, 2005).

Antimicrobial Activities

In addition to antitumor properties, derivatives of this compound have been explored for their antimicrobial activities. The synthesis of substituted tricyclic compounds, including pyrrolo[2,3-d]pyrimidines with phenylsulfonyl groups, has been evaluated against a range of bacterial and fungal pathogens. These studies highlight the potential of these compounds in treating infections, offering a foundation for developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of pyrrolo[2,3-d]pyrimidines provides insight into their electronic structures, molecular interactions, and potential applications in materials science. Studies focusing on the synthesis and characterization of these compounds, including nonlinear optical properties and reactivity studies, contribute to our understanding of their utility in various scientific domains. Such research underscores the compound's versatility and potential in developing advanced materials and optical devices (Murthy et al., 2019).

Mecanismo De Acción

Target of Action

The compound belongs to the class of pyrrolopyrimidines, which are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Mode of Action

The presence of the phenylsulfonyl group might enhance the compound’s ability to interact with its targets .

Biochemical Pathways

Pyrrolopyrimidines can be involved in a variety of biochemical pathways, depending on their specific targets. They might affect signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme involved in a disease process, its action could result in the alleviation of disease symptoms .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, some compounds are more stable and effective in certain pH ranges .

Propiedades

IUPAC Name |

7-(benzenesulfonyl)-2-chloro-6-iodopyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClIN3O2S/c13-12-15-7-8-6-10(14)17(11(8)16-12)20(18,19)9-4-2-1-3-5-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEWPNAEVIKCNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClIN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2723238.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)

![4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2723249.png)

![2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2723250.png)

![N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2723252.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2723261.png)